molecular formula C12H22O2 B8811218 2,6-Octadiene, 1,1-dimethoxy-3,7-dimethyl-

2,6-Octadiene, 1,1-dimethoxy-3,7-dimethyl-

Cat. No.: B8811218
M. Wt: 198.30 g/mol
InChI Key: ZSKAJFSSXURRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipalmitin . It is a diacylglycerol, specifically a glycerol molecule esterified with two palmitic acid molecules. Dipalmitin is a significant intermediate in the biosynthesis of triglycerides and phospholipids, playing a crucial role in lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipalmitin can be synthesized through the glycerolysis of palmitic acid in the presence of isooctane and Lipozyme RM 1M. The reaction involves heating the mixture to facilitate the esterification process. After the reaction, the product is purified by neutralization followed by fractionation .

Industrial Production Methods

In industrial settings, dipalmitin is produced using similar methods but on a larger scale. The process involves the use of refined bleached and deodorized palm oil as a starting material. The glycerolysis reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dipalmitin undergoes various chemical reactions, including:

    Oxidation: Dipalmitin can be oxidized to form monoacylglycerols and free fatty acids.

    Hydrolysis: In the presence of water and enzymes like lipases, dipalmitin can be hydrolyzed to produce glycerol and palmitic acid.

    Esterification: Dipalmitin can react with additional fatty acids to form triglycerides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Enzymatic hydrolysis is typically carried out using lipases under mild conditions.

    Esterification: Catalysts such as sulfuric acid or enzymes like lipases are used to facilitate the esterification process.

Major Products Formed

    Oxidation: Monoacylglycerols and free fatty acids.

    Hydrolysis: Glycerol and palmitic acid.

    Esterification: Triglycerides.

Scientific Research Applications

Dipalmitin has a wide range of applications in scientific research:

Mechanism of Action

Dipalmitin exerts its effects primarily through its role in lipid metabolism. It serves as an intermediate in the biosynthesis of triglycerides and phospholipids. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases. The pathways involved include the glycerolipid biosynthesis pathway and the phospholipid biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

    Monopalmitin: A monoacylglycerol with one palmitic acid molecule.

    Tripalmitin: A triglyceride with three palmitic acid molecules.

    Diolein: A diacylglycerol with two oleic acid molecules.

Uniqueness

Dipalmitin is unique due to its specific structure, which allows it to serve as an intermediate in both triglyceride and phospholipid biosynthesis. Unlike monopalmitin and tripalmitin, dipalmitin has two fatty acid chains, making it more versatile in metabolic pathways. Compared to diolein, dipalmitin contains saturated fatty acids, which influence its physical and chemical properties .

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

1,1-dimethoxy-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3

InChI Key

ZSKAJFSSXURRGL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(OC)OC)C)C

Origin of Product

United States

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